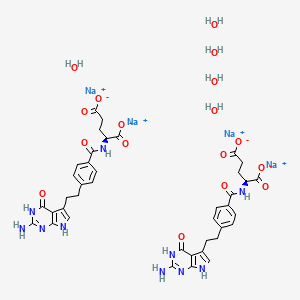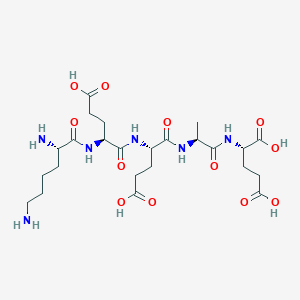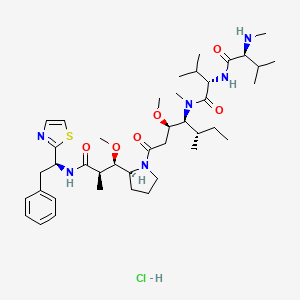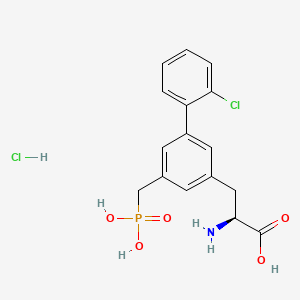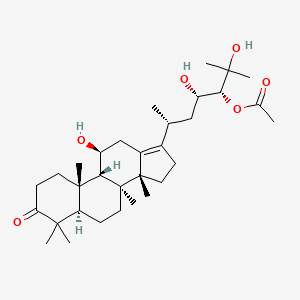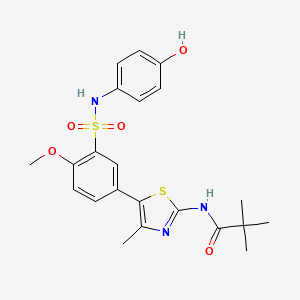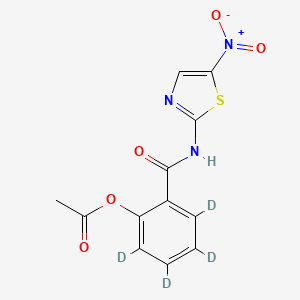
Nitazoxanide D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitazoxanide D4 is the deuterium labeled Nitazoxanide . Nitazoxanide is a broad-spectrum antiparasitic and broad-spectrum antiviral medication that is used in medicine for the treatment of various helminthic, protozoal, and viral infections .
Synthesis Analysis
Nitazoxanide and its analogs have been prepared using two methodologies and evaluated against P. falciparum 3D7 . A simple and sensitive stability indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide (NTZ), a new antiprotozoal drug, in presence of degradation products generated under forced alkaline hydrolysis .Molecular Structure Analysis
Nitazoxanide was molecularly docked with anti-HCC core targets by employing Auto Dock Vina. A total of 168 potential targets of nitazoxanide, 13,415 HCC-related targets, and 153 intersecting targets were identified .Chemical Reactions Analysis
A simple and sensitive stability indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide (NTZ), a new antiprotozoal drug, in presence of degradation products generated under forced alkaline hydrolysis .Physical And Chemical Properties Analysis
Nitazoxanide D4 has a molecular formula of C₁₂H₅D₄N₃O₅S and a molecular weight of 311.31 . It is stable if stored as directed .Aplicaciones Científicas De Investigación
Antiviral Agent for Respiratory Infections : Nitazoxanide shows promise as an antiviral agent, particularly against Middle East respiratory syndrome coronavirus (MERS-CoV) and other coronaviruses. It inhibits viral protein expression and cytokine production, suggesting potential for treating viral respiratory infections (Rossignol, 2016).
Antiparasitic Activity : It is effective against a variety of protozoa and helminths, making it a valuable antiparasitic agent. Nitazoxanide has been licensed for treating Giardia intestinalis and Cryptosporidum-induced diarrhea (Fox & Saravolatz, 2005).
Broad-Spectrum Antiviral Drug : Originally developed as an antiprotozoal agent, nitazoxanide is now recognized as a broad-spectrum antiviral drug. It has shown efficacy in reducing the duration of clinical symptoms and viral shedding in influenza, and also exhibits activity against a range of other RNA and DNA viruses (Rossignol, 2014).
Efficacy in Intestinal Parasite Control : It has shown effectiveness in treating mixed parasite infections in children, demonstrating high elimination rates for both protozoa and helminths with good tolerance and minimal side effects (Diaz et al., 2003).
Gastrointestinal Infections : Nitazoxanide is effective in treating protozoal and helminthic infections in the gastrointestinal tract, including Cryptosporidium parvum and Giardia lamblia. It is considered a first-line choice for these infections (Anderson & Curran, 2007).
Influenza Virus Susceptibility : Nitazoxanide and its active metabolite, tizoxanide, have shown potent antiviral activity against various influenza viruses, including neuraminidase inhibitor-resistant strains (Tilmanis et al., 2017).
Analytical Methods for Detection : Various analytical techniques for determining nitazoxanide in different samples, including spectrophotometry and liquid chromatography-mass spectrophotometry, have been developed (Firake et al., 2017).
Treatment of Viral Gastroenteritis : Nitazoxanide has shown effectiveness in reducing the duration of illness from viral gastroenteritis in children (Tan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitazoxanide-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


